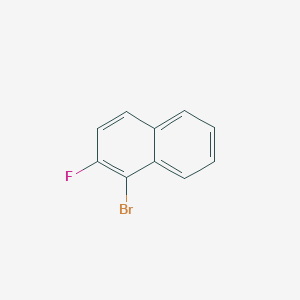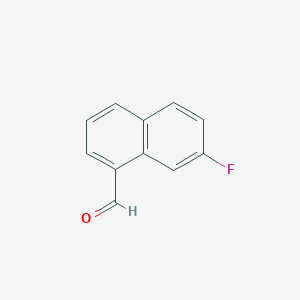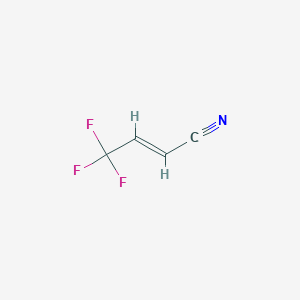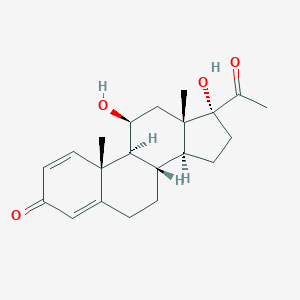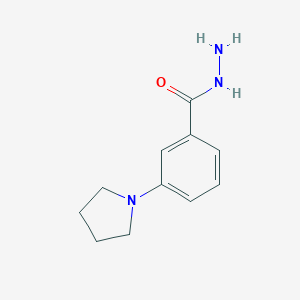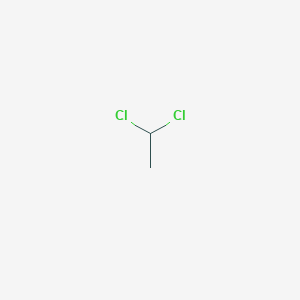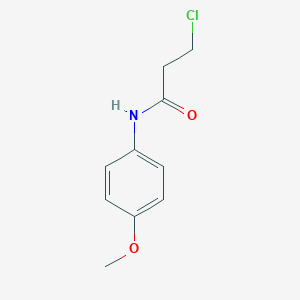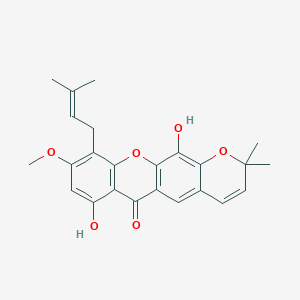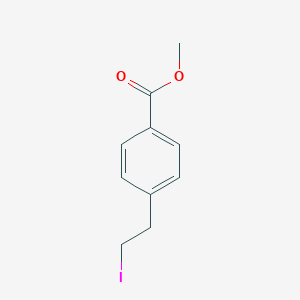
Methyl 4-(2-iodoethyl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biosynthesis and Emission in Plants
Methyl benzoate plays a significant role in the aroma of snapdragon flowers, attracting pollinators like bumblebees. This compound is synthesized by a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), and its emission is tightly regulated, peaking during the day to coincide with pollinator activity. This research highlights the ecological role of methyl benzoate in plant-insect interactions (Dudareva et al., 2000).
Spectroelectrochemical Characterisation
Methyl Red (MR), a derivative of methyl benzoate, has been studied for its electrochromic properties when derivatised on polypyrrole films. These films show potential for pH sensor applications due to their color change in response to pH levels. This study demonstrates the utility of methyl benzoate derivatives in developing electrochemical sensors and devices (Almeida et al., 2017).
Carbonylation Reactions
Methyl benzoate is used in carbonylation reactions with iodoarenes, facilitated by palladium complexes immobilized on PAMAM dendrimers supported on silica. This method yields high-efficiency production of various benzoate derivatives, showcasing the importance of methyl benzoate in synthetic organic chemistry (Antebi et al., 2002).
Vibrational Spectroscopy
The study of methyl benzoate through vibrational spectroscopy provides insights into the molecular dynamics and structure-function relationships of this compound, with potential implications for understanding biomolecular interactions. Such research can inform the development of new materials and drugs by elucidating the fundamental physical chemistry of benzoate esters (Maiti, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .
Mode of Action
The aryl-iodide functionality of similar compounds like methyl 4-iodobenzoate may undergo coupling reactions . This could potentially lead to changes in the target proteins, affecting their function.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that methyl 4-(2-iodoethyl)benzoate could potentially have similar effects .
Propiedades
IUPAC Name |
methyl 4-(2-iodoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZFUASXKRIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

